TRANS-4-CHLORO-2-BUTENE-1-OL
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Overview
Description
TRANS-4-CHLORO-2-BUTENE-1-OL is an organic compound with the molecular formula C4H7ClO It is a chlorinated alcohol that features both an alkene and an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: TRANS-4-CHLORO-2-BUTENE-1-OL can be synthesized through several methods. One common approach involves the chlorination of butene followed by hydrolysis. For instance, 1,3-dichloro-2-butene can be treated with sodium carbonate in the presence of a reflux condenser to yield 1-chloro-2-butene-4-ol . Another method involves the addition of hydrogen chloride to butadiene, followed by hydrolysis .
Industrial Production Methods: Industrial production of 1-chloro-2-butene-4-ol typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures can optimize the production process.
Chemical Reactions Analysis
TRANS-4-CHLORO-2-BUTENE-1-OL undergoes various chemical reactions due to the presence of both the alkene and alcohol functional groups.
Types of Reactions:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Major Products:
Oxidation: 1-Chloro-2-butene-4-al, 1-chloro-2-butenoic acid.
Reduction: 1-Chloro-2-butanol.
Substitution: 2-Buten-1-ol, 3-Buten-2-ol.
Scientific Research Applications
TRANS-4-CHLORO-2-BUTENE-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other chlorinated compounds and alcohols.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of TRANS-4-CHLORO-2-BUTENE-1-OL involves its interaction with various molecular targets. The alkene group can participate in addition reactions, while the alcohol group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound versatile in different applications .
Comparison with Similar Compounds
TRANS-4-CHLORO-2-BUTENE-1-OL can be compared with other similar compounds, such as:
1-Chloro-2-butene: Similar structure but lacks the alcohol group, making it less reactive in certain reactions.
2-Buten-1-ol: Contains an alcohol group but lacks the chlorine atom, affecting its reactivity and applications.
3-Chloro-2-buten-1-ol: Another chlorinated alcohol with different positioning of functional groups, leading to varied chemical behavior
These comparisons highlight the unique properties of this compound, particularly its dual functionality, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C4H7ClO |
---|---|
Molecular Weight |
106.55 g/mol |
IUPAC Name |
4-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2 |
InChI Key |
WVRLAHTVGOLBEB-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCCl)O |
Origin of Product |
United States |
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